molecular formula C13H21N3OSi B13937201 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine

Cat. No.: B13937201
M. Wt: 263.41 g/mol
InChI Key: ZOONNXGVEXNZLY-UHFFFAOYSA-N
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Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine is a benzimidazole derivative featuring a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the N1 position of the benzimidazole core. The SEM group is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) . This compound is primarily employed as an intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules with benzimidazole scaffolds.

Properties

Molecular Formula

C13H21N3OSi

Molecular Weight

263.41 g/mol

IUPAC Name

1-(2-trimethylsilylethoxymethyl)benzimidazol-5-amine

InChI

InChI=1S/C13H21N3OSi/c1-18(2,3)7-6-17-10-16-9-15-12-8-11(14)4-5-13(12)16/h4-5,8-9H,6-7,10,14H2,1-3H3

InChI Key

ZOONNXGVEXNZLY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC2=C1C=CC(=C2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine generally involves:

  • Construction or procurement of the benzimidazole core.
  • Introduction of the 5-amine substituent on the benzimidazole ring.
  • Protection of the nitrogen at position 1 of the benzimidazole with the 2-(trimethylsilyl)ethoxy)methyl (SEM) group.

This SEM protecting group is introduced to enhance compound stability and facilitate further synthetic transformations.

Preparation of the SEM-Protected Benzimidazole Derivative

A key step is the alkylation of the benzimidazole nitrogen with a 2-(trimethylsilyl)ethoxy)methyl chloride or equivalent reagent under basic conditions.

Typical procedure:

  • Starting from 1H-benzimidazol-5-amine or a suitable precursor, the compound is dissolved in an aprotic solvent such as acetone.
  • Potassium carbonate is added as a base to deprotonate the benzimidazole nitrogen.
  • (2-(Chloromethoxy)ethyl)trimethylsilane is added dropwise under nitrogen atmosphere.
  • The reaction mixture is stirred at room temperature for 24 to 48 hours.
  • After completion, the mixture is worked up by solvent removal, aqueous washes, and extraction with ethyl acetate.
  • The crude product is purified by column chromatography using silica gel and an ethyl acetate/cyclohexane gradient to isolate the SEM-protected benzimidazole-5-amine as a pale yellow oil or solid.

This method yields a mixture of regioisomers in some cases, but the desired 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine can be isolated in good yield (~70%).

Alternative Synthetic Approaches and Key Reactions

  • Suzuki Coupling/Grignard Reaction: For more complex benzimidazole derivatives, SEM protection can be combined with palladium-catalyzed Suzuki coupling or Grignard reactions to construct the benzimidazole core with the amine substituent and SEM group.

  • Catalyst-Free Condensation: Recent advances report catalyst-free protocols for forming C=N bonds in benzimidazole derivatives under mild aqueous-organic solvent conditions, which could be adapted for intermediates in the synthesis of this compound.

  • Salt Formation and Purification: Post-synthesis, the compound can be converted into mesylate or other salts to improve stability and facilitate purification, as described in benzimidazole derivative patents.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
N-SEM Protection 1H-benzimidazol-5-amine, K2CO3, (2-chloromethoxyethyl)trimethylsilane Acetone RT 24-48 h ~70 Nitrogen atmosphere; regioisomer mixture possible
Purification Silica gel chromatography Ethyl acetate/cyclohexane gradient RT Fractions combined to isolate pure product
Alternative C=N bond formation Primary amine + aldehyde, no catalyst H2O/CH2Cl2 or H2O/CH3OH RT 5-60 min 89-95 Catalyst-free, mild conditions; useful for related intermediates

Research Findings and Applications

  • The SEM group is widely used as a protecting group for nitrogen atoms in heterocycles due to its stability and ease of removal under mild acidic conditions.

  • The protected benzimidazole amine serves as a versatile intermediate for pharmaceutical agents targeting neurological disorders and other therapeutic areas.

  • The compound’s trimethylsilyl moiety enhances solubility and chemical reactivity, facilitating its use in catalysis, analytical chemistry, and material science.

  • Purification techniques and salt formation (e.g., mesylate salts) improve compound handling and stability, as detailed in patent literature on benzimidazole derivatives.

Summary Table of Key Preparation Methods

Preparation Aspect Description Reference
Starting Materials 1H-benzimidazol-5-amine, (2-chloromethoxyethyl)trimethylsilane, K2CO3
Solvent Acetone, ethyl acetate, cyclohexane
Reaction Type N-alkylation (SEM protection)
Reaction Conditions Room temperature, nitrogen atmosphere, 24-48 h
Purification Column chromatography on silica gel
Alternative Methods Catalyst-free C=N bond formation in aqueous-organic solvents
Salt Formation Mesylate salts to enhance stability

Chemical Reactions Analysis

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoimidazole core or the trimethylsilyl group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Its bulky structure may also reduce steric accessibility in reactions .
  • 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine (8a) : The 4-chlorobenzyl and pyrrolidine substituents increase molecular weight (MW ≈ 385 g/mol) and basicity, favoring interactions with biological targets. This compound exhibited anti-inflammatory activity in molecular docking studies .
  • 2-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine : The electron-withdrawing trifluoromethyl group at C2 lowers the pKa of the amine, enhancing stability under acidic conditions. MW ≈ 217 g/mol .

Pharmacological Profiles

  • 8a/8b : Demonstrated significant anti-inflammatory activity in vitro, attributed to interactions with cyclooxygenase (COX) enzymes .

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Synthesis Key Step Biological Activity/Application References
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine SEM at N1, NH₂ at C5 ~280 (estimated) SEM-Cl alkylation Amine protection in synthesis
2-(4-Chlorobenzyl)-1-(pyrrolidin-1-yl)ethyl-1H-benzo[d]imidazol-5-amine (8a) 4-Cl-benzyl, pyrrolidine ~385 Alkylation with chlorobenzyl bromide Anti-inflammatory activity
2-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine CF₃ at C2, NH₂ at C5 217 Direct trifluoromethylation Pharmacological intermediate
1-Phenyl-N-(pyrazin-2-yl)-1H-benzo[d]imidazol-5-amine (70) Phenyl at N1, pyrazine at C5 ~287 Condensation and coupling Cardiomyocyte differentiation

Research Findings and Implications

  • Anti-inflammatory Analogs : Compounds like 8a highlight the importance of electron-withdrawing groups (e.g., Cl) and basic side chains (e.g., pyrrolidine) in modulating COX inhibition .
  • SEM Group Utility : The SEM-protected amine in the target compound allows for sequential functionalization of benzimidazole cores, critical in multi-step syntheses of kinase inhibitors or GPCR-targeted drugs .
  • Trends in Bioactivity : Aryl and heteroaryl substituents (e.g., pyrimidine in 69) enhance target selectivity in cell differentiation assays, whereas alkyl groups (e.g., SEM) prioritize synthetic versatility .

Biological Activity

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine, a benzimidazole derivative, has garnered attention in various fields of research, particularly in pharmaceutical applications and material science. This compound is characterized by its unique structure, which includes a trimethylsilyl group that enhances its biological activity and utility in synthetic processes.

  • Molecular Formula : C13H20N2OSi
  • Molecular Weight : 248.4 g/mol
  • CAS Number : 101226-37-3

The presence of the trimethylsilyl group contributes to the compound's solubility and stability, making it a valuable intermediate in chemical synthesis.

Biological Activity Overview

The biological activity of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine has been explored in various contexts, including:

  • Pharmaceutical Development : This compound serves as a key intermediate in the synthesis of drugs targeting neurological disorders. Its structural properties enhance drug efficacy and specificity by improving interaction with biological targets .
  • Antiviral Activity : Research indicates that benzimidazole derivatives exhibit antiviral properties. For instance, compounds similar to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol have shown potential as inhibitors of RNA-dependent RNA polymerases, which are crucial for viral replication .

Case Study 1: Antiviral Efficacy

A study evaluated various benzimidazole derivatives for their antiviral activity against hepatitis C virus (HCV). The derivatives demonstrated significant inhibition of NS5B RNA polymerase with IC50 values ranging from 0.54 μM to 4.1 μM. This suggests that modifications to the benzimidazole structure can enhance antiviral potency .

CompoundIC50 Value (μM)Selective Index
Compound A0.54>2.42
Compound B3.4-
Compound C4.1-

Case Study 2: Neuroprotective Effects

In another investigation, compounds derived from benzimidazole were assessed for neuroprotective effects in models of neurodegenerative diseases. The findings indicated that these compounds could prevent neuronal cell death induced by oxidative stress, highlighting their potential as therapeutic agents in treating conditions like Alzheimer's disease .

The mechanism through which 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine exerts its biological effects is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in viral replication and cellular signaling pathways.
  • Cellular Uptake : The trimethylsilyl group enhances the lipophilicity of the compound, facilitating better cellular uptake and bioavailability .

Applications in Biotechnology

In biotechnology, this compound is utilized for bioconjugation processes, allowing for the attachment of biomolecules to surfaces, which is crucial for developing biosensors and diagnostic tools. Its unique properties make it suitable for applications requiring high specificity and sensitivity .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine, and how can they be methodologically addressed?

  • Answer : The synthesis involves protecting the amine group during reactions to prevent side interactions. The trimethylsilyl ethoxymethyl (SEM) group is commonly used for this purpose due to its stability under basic conditions and ease of removal with acid . Challenges include optimizing reaction time and temperature to avoid premature deprotection. For example, SEM-protected benzimidazoles often require anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis . Characterization via 1^1H NMR and HPLC can validate intermediate purity before proceeding to subsequent steps .

Q. How can researchers ensure accurate structural characterization of this compound?

  • Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the SEM group’s presence (e.g., trimethylsilyl protons at ~0.1 ppm) and benzimidazole backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Answer : The SEM group confers stability against nucleophiles but is sensitive to acidic environments. Store the compound at –20°C in anhydrous DMSO or under nitrogen to prevent moisture-induced degradation . Stability studies using TGA (thermogravimetric analysis) and accelerated aging (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzimidazole ring influence the reactivity of this compound in catalytic reactions?

  • Answer : The electron-donating SEM group increases electron density at the C2 position of the benzimidazole, enhancing nucleophilic aromatic substitution (SNAr) reactivity. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in reactions with electrophiles . Experimental validation via kinetic studies (e.g., monitoring reaction rates with substituent variations) is recommended .

Q. What strategies can resolve contradictions in reported biological activity data for SEM-protected benzimidazole derivatives?

  • Answer : Discrepancies often arise from differences in cell-line models or impurity profiles. To address this:

  • Reproducibility : Standardize assay conditions (e.g., use NIST-certified reference materials for calibration) .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products .
  • Dose-Response Studies : Validate EC50_{50} values across multiple replicates and orthogonal assays (e.g., fluorescence vs. luminescence) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Answer :

  • ADME Prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions. For example, the SEM group’s hydrophobicity may reduce aqueous solubility, necessitating PEGylation or prodrug strategies .
  • Molecular Dynamics (MD) : Simulate binding interactions with targets (e.g., kinases) to optimize substituent geometry .

Q. What are the mechanistic implications of using this compound in photoaffinity labeling studies?

  • Answer : The benzimidazole core can act as a photo-crosslinker upon UV irradiation. Key steps include:

  • Probe Design : Introduce a diazirine or benzophenone moiety into the SEM-protected scaffold.
  • Validation : Radiolabeling (e.g., 3^3H) combined with SDS-PAGE to confirm target protein binding .

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